molecular formula C9H14O3 B2640724 1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2416243-56-4

1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B2640724
CAS No.: 2416243-56-4
M. Wt: 170.208
InChI Key: CBJCVEFUUMJHGN-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 2416243-56-4) is a high-purity chemical compound supplied for research and development purposes. It features a bicyclic scaffold incorporating an ether bridge (oxa) and a carboxylic acid functional group, which makes it a valuable synthon in organic synthesis and medicinal chemistry research. The molecular formula is C9H14O3 and it has a molecular weight of 170.21 g/mol . Compounds with oxabicyclo[2.2.1]heptane and related structures are of significant interest in pharmaceutical research for their potential as modulators of biological targets . For instance, structurally similar oxabicyclo acid derivatives have been investigated as potent GPR120 modulators, a target explored for the treatment of type 2 diabetes, metabolic syndrome, and related disorders . This suggests its potential application in the synthesis and development of novel therapeutic agents. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

1-ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-9-4-3-8(5-9,6-12-9)7(10)11/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJCVEFUUMJHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC(C1)(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves several steps. One common method includes the reaction of a suitable bicyclic precursor with ethylating agents under controlled conditions. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the oxabicyclo unit, leading to the formation of various derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler molecules

Scientific Research Applications

1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxabicyclo unit can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the compound’s unique structure allows it to interact with biological membranes and proteins, potentially affecting cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : Ethyl/methyl groups influence steric hindrance and lipophilicity. For example, the methyl variant in has a molecular weight of 202.64 g/mol, while brominated analogs (e.g., ) show higher density (1.73 g/cm³) due to bromine’s atomic mass .
  • Carboxylic Acid Position : Position 1 (as in Ketopinic acid, ) vs. 4 alters reactivity and intermolecular interactions, such as crystal packing or metal coordination .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa (Predicted) Reference
1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid C9H14O3 170.21 (calculated) N/A ~4.2 (estimated) N/A
2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid C8H11BrO2 219.08 151 4.21
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride C7H11NO2·HCl 177.63 N/A N/A
(1S,4S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid C8H11ClN2O2 202.64 N/A N/A

Key Observations :

  • Brominated derivatives exhibit higher molecular weights and melting points due to bromine’s mass and polarizability .
  • The pKa of carboxylic acids in these bicyclic systems is typically ~4.2, similar to aliphatic carboxylic acids, but steric effects may slightly alter acidity .

Biological Activity

1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid (CAS Number: 2416243-56-4) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • Structure : The compound features an ethyl group attached to an oxabicyclo structure, which contributes to its unique biological interactions.

The biological activity of 1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxabicyclo unit allows the compound to form stable complexes with metal ions, potentially inhibiting enzyme activities critical for cellular processes.

2. Anticancer Potential

Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that 1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid may also possess anticancer properties. For instance, synthetic butyrolactones have demonstrated strong inhibitory effects on cancer cell proliferation .

3. Antioxidant Activity

The antioxidant capacity of related compounds has been documented, suggesting that 1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid could also mitigate oxidative stress in biological systems .

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally similar compounds, providing insights into the potential effects of 1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid:

StudyFindings
Roy et al., 2021Reported strong cytotoxicity in γ-butyrolactones against RAW 264.7 cells with IC₅₀ values <0.001 μM for anti-inflammatory activity .
Huth et al., 2020Identified significant HSP90 inhibitory activity in synthetic butyrolactones, which may relate to anticancer mechanisms .
Lee et al., 2020Demonstrated cytotoxicity with ED₅₀ values as low as 0.3 μg/mL in L1210 cells for related synthetic compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via [2+2] cycloaddition or ring-closing metathesis, with optimization focusing on solvent choice (e.g., THF or DCM), temperature (0–25°C), and catalysts (e.g., Grubbs catalysts). Reaction progress should be monitored using TLC or HPLC. Post-synthesis, acid-catalyzed ester hydrolysis under reflux (e.g., 6M HCl, 80°C, 12h) yields the carboxylic acid. Yield optimization may require iterative adjustments to stoichiometry and quenching conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for downfield shifts (δ 3.5–5.0 ppm) for oxabicyclic oxygen-proton interactions and ethyl group signals (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂).
  • ¹³C NMR : Carboxylic acid carbonyl at δ 170–180 ppm; bicyclic carbons at δ 70–90 ppm.
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, carboxylic acid O-H).
  • Mass Spectrometry : Molecular ion peak matching C₉H₁₂O₃ (calc. 168.08 g/mol) with fragmentation patterns indicative of bicyclic cleavage .

Q. What are the recommended protocols for purification and crystallization of this compound to achieve high purity?

  • Methodological Answer : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) for initial purification. Recrystallization in ethanol/water (4:1) at 4°C enhances purity. Monitor crystal growth via polarized light microscopy. For persistent impurities, consider preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with skin/eyes due to potential irritancy (based on structurally similar bicyclic acids). Store at 2–8°C in airtight containers away from oxidizers. In case of exposure, rinse with copious water and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments when synthesizing derivatives of this bicyclic carboxylic acid?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to confirm spatial proximity of protons. Computational modeling (DFT or MD simulations) can predict stable conformers. For enantiomeric separation, use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients .

Q. What methodologies are recommended for investigating the structure-activity relationships (SAR) of this compound in pharmacological contexts?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the ethyl or carboxylic acid positions (e.g., amidation, esterification).
  • Biological Assays : Test antibacterial activity via MIC assays (e.g., against E. coli or S. aureus) using Cr(III) or other metal complexes to enhance bioavailability .
  • Computational Docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., penicillin-binding proteins) .

Q. How should researchers address discrepancies between computational modeling and experimental data in the conformational analysis of the bicyclic core?

  • Methodological Answer : Reconcile discrepancies by:

  • Validating computational parameters (e.g., solvent models, basis sets in DFT).
  • Cross-referencing experimental NMR coupling constants (e.g., J-values for vicinal protons) with simulated values.
  • Performing variable-temperature NMR to assess dynamic conformational equilibria .

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